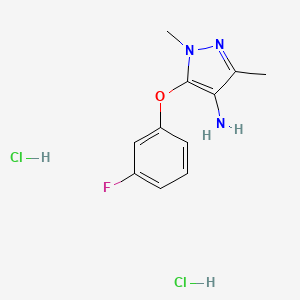

5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride

Description

5-(3-Fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride is a fluorinated pyrazole derivative characterized by a 3-fluorophenoxy substituent at the 5-position and methyl groups at the 1- and 3-positions of the pyrazole ring. The dihydrochloride salt form enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical or agrochemical applications. Pyrazole derivatives are renowned for their structural versatility, with substituents dictating their biological activity, stability, and industrial utility .

Properties

CAS No. |

2803856-91-7 |

|---|---|

Molecular Formula |

C11H14Cl2FN3O |

Molecular Weight |

294.15 g/mol |

IUPAC Name |

5-(3-fluorophenoxy)-1,3-dimethylpyrazol-4-amine;dihydrochloride |

InChI |

InChI=1S/C11H12FN3O.2ClH/c1-7-10(13)11(15(2)14-7)16-9-5-3-4-8(12)6-9;;/h3-6H,13H2,1-2H3;2*1H |

InChI Key |

WDSPIMFNPCPWQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1N)OC2=CC(=CC=C2)F)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazole derivatives highlights key differences in substituents, applications, and physicochemical properties. Below is a synthesized overview based on available evidence:

Table 1: Comparative Analysis of Pyrazole Derivatives

Structural and Functional Insights

Fluorination Patterns: The target compound’s 3-fluorophenoxy group contrasts with fipronil’s trifluoromethyl sulfinyl and ethiprole’s ethyl sulfinyl moieties. Fluorine in the phenoxy group may enhance lipid solubility and receptor affinity compared to non-fluorinated analogs like pyrazon . The dihydrochloride salt mirrors the hydrochloride salt in ’s compound, suggesting shared strategies to optimize solubility for in vivo applications .

Biological Activity: Fipronil and ethiprole act as GABA receptor antagonists in insects, a mechanism tied to their sulfinyl groups. The 1,3-dimethyl groups on the pyrazole ring could sterically hinder metabolic degradation, extending half-life compared to smaller substituents in pyrazon .

Synthesis and Characterization: While outlines pyrazole synthesis using malononitrile or ethyl cyanoacetate with sulfur, the dihydrochloride form of the target compound likely requires additional steps (e.g., acid treatment for salt formation) .

Key Differentiators

- Salt Form : The dihydrochloride enhances aqueous solubility compared to neutral analogs like fipronil, critical for drug formulation or foliar agrochemical sprays.

- Substituent Diversity: Unlike ethiprole’s sulfur-based groups, the 3-fluorophenoxy moiety may reduce environmental persistence while maintaining efficacy.

- Application Scope : While fipronil and pyrazon are niche pesticides, the target compound’s structural flexibility (like ’s analog) hints at broader utility in materials science or medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.